Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name, This compound , provides a precise blueprint of its molecular architecture. Breaking down the nomenclature:
- Methyl indicates the ester group at position 4 of the thiazole ring.
- 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino} describes the amide-linked spirocyclic moiety at position 2.
- 5-phenyl specifies the aromatic substituent at position 5.
Structural Features (Table 1):
| Feature | Description |
|---|---|
| Core structure | 1,3-thiazole ring with ester (C4) and phenyl (C5) substituents |
| Spirocyclic system | Azaspiro[4.4]nonane fused at C2 via acetyl-amino linkage |
| Functional groups | Ester (COOCH3), amide (NHCO), ketone (1,3-dioxo), aromatic (phenyl) |
| Molecular formula | C₂₂H₂₃N₃O₅S |
| Molecular weight | 441.5 g/mol |
Spectroscopic characterization via ¹H/¹³C NMR and high-resolution mass spectrometry confirms the presence of these structural elements. The spirocyclic component introduces conformational constraints that enhance target binding specificity, while the thiazole ring contributes to electronic delocalization and metabolic stability.
Historical Context of Spirocyclic Thiazole Derivatives in Heterocyclic Chemistry
The integration of spirocyclic systems into thiazole derivatives marks a strategic evolution in heterocyclic chemistry. Early work on thiazole pharmacophores, as documented in patents like EP0037710B1 , established their anti-inflammatory potential through cyclooxygenase inhibition. However, these initial compounds lacked the structural complexity needed for selective enzyme targeting.
The advent of spiroannulation techniques in the 2000s enabled the synthesis of rigid, three-dimensional architectures like azaspiro[4.4]nonane. This innovation addressed the planar limitations of traditional thiazoles, as demonstrated in Pin1 inhibitor development. Comparative studies show that spirocyclic thiazoles exhibit up to 10-fold higher binding affinity versus non-spiro analogs, attributed to reduced entropic penalties during target engagement.
Significance of Hybrid Architectures in Medicinal Chemistry
The compound’s hybrid structure merges three pharmacologically relevant domains:
- Thiazole core : Provides a π-deficient aromatic system for hydrophobic interactions and hydrogen bonding via the nitrogen atom.
- Azaspiro[4.4]nonane : Imparts conformational rigidity, optimizing complementarity with enzyme active sites.
- Phenyl and ester groups : Enhance solubility and bioavailability while permitting synthetic diversification.
Therapeutic Implications (Table 2):
Molecular dynamics simulations reveal that the spirocyclic system induces a 15–20° tilt in the thiazole ring relative to non-spiro analogs, enabling unique interactions with Pin1’s hydrophobic pocket. This stereoelectronic tuning underscores the compound’s value as a template for next-generation enzyme inhibitors.
Properties
Molecular Formula |
C21H21N3O5S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H21N3O5S/c1-29-18(27)16-17(13-7-3-2-4-8-13)30-20(23-16)22-14(25)12-24-15(26)11-21(19(24)28)9-5-6-10-21/h2-4,7-8H,5-6,9-12H2,1H3,(H,22,23,25) |
InChI Key |
DJGUIYKZCDVAPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Spirocyclic System: The spirocyclic system can be synthesized through a cyclization reaction involving a suitable precursor.
Thiazole Ring Formation: The thiazole ring is often formed via a condensation reaction between a thioamide and an α-haloketone.
Acetylation and Esterification: The final steps involve acetylation of the amine group and esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the spirocyclic system.
Reduction: Reduction reactions can target the carbonyl groups within the spirocyclic system.
Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its unique structure.
Biological Probes: Used in research to study biological pathways and interactions.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Sensors: Potential application in the development of chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This can affect various biological pathways and processes, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Structural and Functional Insights
Core Heterocycle Variations: The target compound’s thiazole core is substituted with a spirocyclic system, distinguishing it from simpler analogs like 5-acetyl-2-amino-4-methyl-1,3-thiazole . The spiro group likely enhances steric hindrance and reduces molecular flexibility compared to linear substituents. Compound 4 shares a thiazole backbone but incorporates triazole and dihydropyrazole moieties, which may enhance π-π stacking interactions in crystal packing.
The fluorophenyl and chlorophenyl groups in Compound 4 introduce halogen bonding capabilities absent in the target compound.
Such structural data are critical for understanding intermolecular interactions and solubility.
Toxicity Considerations: Similar to 5-acetyl-2-amino-4-methyl-1,3-thiazole , the toxicological profile of the target compound remains uncharacterized, underscoring the need for further safety studies.
Research Findings and Implications
Synthetic Approaches :
- The high-yield synthesis of Compound 4 via dimethylformamide (DMF)-assisted crystallization suggests that analogous methods could be adapted for the target compound, though the spirocyclic system may require specialized conditions.
For example, benzothiazole derivatives are studied for antimicrobial and anticancer properties.
Biological Activity
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features, including a thiazole ring and an azaspiro structure. Its biological activity is of significant interest in medicinal chemistry due to its potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N3O5S, with a molecular weight of approximately 427.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O5S |
| Molecular Weight | 427.5 g/mol |
| Structure | Thiazole ring, azaspiro structure |
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific biological activity of this compound has not been fully characterized but shows promise based on related compounds.
Antitumor Activity
Research indicates that thiazole derivatives often possess antitumor properties. For instance, compounds containing thiazole rings have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and interaction with DNA .
Case Study:
A study evaluated the cytotoxicity of thiazole derivatives against various cancer cell lines, revealing that certain substitutions on the thiazole ring significantly enhance activity (IC50 values ranging from 1.61 to 1.98 µg/mL) . The presence of electron-donating groups at specific positions on the phenyl ring was correlated with increased cytotoxicity.
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure influence biological activity:
| Structural Feature | Activity Impact |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity |
| Electron-donating Groups | Increase potency against cancer cells |
| Spirocyclic System | Enhances reactivity and potential interactions |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways: Similar compounds have shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis: Evidence suggests that thiazole derivatives can trigger programmed cell death in malignant cells.
- Antioxidant Activity: Some thiazoles exhibit antioxidant properties that may contribute to their protective effects against cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
